N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclization reactions. The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be replaced by hydrogen in the presence of reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted pyrazole derivatives .
Scientific Research Applications
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an inhibitor of specific enzymes
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The bromine atom and the nitro group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar structural features but lacking the sulfonamide and nitro groups
4-Bromo-3-nitro-1H-pyrazole: Similar in structure but without the ethyl and sulfonamide groups.
1-Methyl-4-bromopyrazole: Lacks the nitro and sulfonamide groups but shares the bromopyrazole core.
Uniqueness
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro, sulfonamide, and bromopyrazole moieties makes it a versatile compound for various applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O4S/c1-3-17-13(12(14)8-15-17)9-16(2)23(21,22)11-6-4-5-10(7-11)18(19)20/h4-8H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLPRXJIRLJIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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